molecular formula C18H28FN5O B2427957 N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide CAS No. 692738-28-6

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B2427957
CAS No.: 692738-28-6
M. Wt: 349.454
InChI Key: HVOAMGPPLKLNJV-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

  • Preparation of 3-fluoro-4-(4-methylpiperazin-1-yl)aniline: This intermediate can be synthesized by reacting 3-fluoro-4-nitroaniline with 4-methylpiperazine under reductive conditions.

  • Acetylation: The aniline derivative is then acetylated using acetic anhydride or acetyl chloride to form the acetamide group.

  • Piperazine Addition: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction with 2-chloroacetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are typically employed.

Major Products Formed:

  • Oxidation Products: Piperazine-1-oxide derivatives.

  • Reduction Products: Piperazine-1-amine derivatives.

  • Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide: A closely related compound with similar biological activities.

  • N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide: Another derivative with potential therapeutic applications.

Uniqueness: N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide stands out due to its unique structural features, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN5O/c1-21-5-9-23(10-6-21)14-18(25)20-15-3-4-17(16(19)13-15)24-11-7-22(2)8-12-24/h3-4,13H,5-12,14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOAMGPPLKLNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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